5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

Medicinal Chemistry Scaffold Hopping Drug Discovery

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (CAS 1142210-96-5) is a heterocyclic small molecule with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol, characterized by a 1,3-benzodioxole moiety linked via an isoxazole ring to a carbohydrazide functional group. The compound is commercially available for research use, typically with a minimum purity specification of 95%, and is supplied as a solid under standard laboratory storage conditions.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 1142210-96-5
Cat. No. B1327107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
CAS1142210-96-5
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN
InChIInChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15)
InChIKeyXWVQJKDKMKCYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (CAS 1142210-96-5): Core Identity and Procurement Profile


5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (CAS 1142210-96-5) is a heterocyclic small molecule with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol, characterized by a 1,3-benzodioxole moiety linked via an isoxazole ring to a carbohydrazide functional group [1]. The compound is commercially available for research use, typically with a minimum purity specification of 95%, and is supplied as a solid under standard laboratory storage conditions . Its structural features position it within a broad class of isoxazole-3-carbohydrazide derivatives that have been investigated for diverse biological activities, including antibacterial and anticancer applications, though the specific compound's individual activity profile remains undercharacterized in the peer-reviewed literature [2].

Why 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Cannot Be Replaced by Unverified Analogs


The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry known to influence molecular recognition, metabolic stability, and pharmacological activity through specific interactions with biological targets, including hydrogen bonding and π-stacking [1]. Within the isoxazole-3-carbohydrazide series, even minor structural variations—such as substitution of the benzodioxole ring with a phenyl or nitrophenyl group—have been shown to drastically alter antibacterial potency against carbapenem-resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) ranging from >64 μg/mL to 0.5 μg/mL across closely related analogs [2]. Consequently, generic substitution of this compound with an uncharacterized isoxazole derivative without quantitative comparative data introduces unacceptable risk of functional divergence, potentially undermining the reproducibility and validity of research outcomes.

Quantitative Evidence Guide: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Differentiation Data


Structural Differentiation: Unique 1,3-Benzodioxole Pharmacophore Compared to Common Phenyl-Substituted Analogs

The compound incorporates a 1,3-benzodioxole (methylenedioxyphenyl) group, a distinct pharmacophore that differentiates it from more common 5-phenyl- or 5-(substituted phenyl)-isoxazole-3-carbohydrazide analogs. The methylenedioxy bridge imposes a planar, electron-rich aromatic system capable of unique hydrogen bond acceptor interactions and metabolic stabilization that cannot be replicated by simple phenyl or heteroaryl substituents [1]. In contrast, a closely related analog, 5-(3-nitrophenyl)-N′-arylisoxazole-3-carbohydrazide, replaces the benzodioxole with a nitrophenyl group, a modification that is known to fundamentally alter electronic distribution, lipophilicity, and target engagement profiles [2].

Medicinal Chemistry Scaffold Hopping Drug Discovery

Carbohydrazide Functional Group: A Reactive Handle for Derivatization and Bioconjugation

The carbohydrazide (-CONHNH2) group serves as a versatile reactive handle for further chemical derivatization, enabling the synthesis of hydrazones, Schiff bases, and acylhydrazones under mild conditions. This functional group is absent in many commercially available isoxazole analogs, such as 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylic acid methyl ester (CAS 668971-48-0), which instead features a methyl ester group that requires harsher hydrolysis conditions for further manipulation [1]. The carbohydrazide moiety offers distinct advantages in bioconjugation strategies, including the formation of stable hydrazone linkages with carbonyl-containing biomolecules, a property exploited in the development of targeted probes and affinity reagents [2].

Chemical Biology Proteomics Click Chemistry

Inferred Biological Activity Profile Based on Isoxazole-3-Carbohydrazide Class Data

While direct biological activity data for the specific compound is not available in the peer-reviewed literature, the isoxazole-3-carbohydrazide class exhibits well-documented multi-target activity. A 2025 study reported that certain 5-phenyl-N′-arylisoxazole-3-carbohydrazide derivatives achieved MIC values of 0.5–2 μg/mL against carbapenem-resistant Acinetobacter baumannii (CRAB), with the lead compound 7l showing an MIC of 0.5 μg/mL and a selectivity index >200 [1]. Separately, indole-isoxazole carbohydrazide hybrids demonstrated acetylcholinesterase (AChE) inhibition with an IC50 of 29.46 ± 0.31 µM and BACE1 inhibition with an IC50 of 2.85 ± 0.09 µM [2]. Additionally, isoxazole derivatives of piperic acid (structurally related via the 1,3-benzodioxol-5-yl group) showed significant anticancer activity against triple-negative breast cancer cell lines via STAT3 inhibition [3].

Antibacterial Anticancer Enzyme Inhibition

Commercially Available Purity and Identity Specifications for Research Use

The compound is commercially supplied with a minimum purity of 95% as determined by standard analytical methods, and it is offered as a solid for ease of handling and storage . In contrast, many isoxazole-3-carbohydrazide analogs are available only as custom synthesis products with variable purity and extended lead times. The availability of a defined purity specification (≥95%) and the compound's solid physical form at ambient temperature differentiate it from liquid isoxazole derivatives, which may present handling and stability challenges in automated screening workflows .

Chemical Procurement Quality Control Reproducibility

Research and Industrial Application Scenarios for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide


Scaffold-Hopping in Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

Given the potent activity of structurally related 5-phenyl-N′-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii (CRAB) with MIC values as low as 0.5 μg/mL [1], this compound serves as a scaffold-hopping starting point to explore the impact of the benzodioxole moiety on antibacterial potency, spectrum, and resistance profile. The unique electronic and steric properties of the benzodioxole group may confer improved outer membrane penetration or altered efflux pump recognition compared to nitrophenyl-substituted analogs.

Multi-Target Ligand Design for Neurodegenerative Disease

The isoxazole-3-carbohydrazide class has demonstrated dual inhibition of acetylcholinesterase (AChE, IC50 ~29 μM) and BACE1 (IC50 ~2.9 μM) [2]. The benzodioxole-substituted variant offers a distinct pharmacophore that may enhance blood-brain barrier permeability or modulate metal-chelating properties, making it a valuable candidate for structure-activity relationship (SAR) expansion in multi-target anti-Alzheimer's drug discovery programs.

Chemical Probe Synthesis via Carbohydrazide-Directed Conjugation

The carbohydrazide functional group enables facile synthesis of hydrazone-linked probes for target identification and validation studies [3]. This compound can be directly conjugated to aldehyde- or ketone-functionalized affinity matrices, fluorophores, or biotin tags under mild aqueous conditions, streamlining the generation of chemical biology tools for investigating the cellular targets of benzodioxole-containing molecules.

Exploratory Anticancer Screening in STAT3-Driven Tumor Models

Isoxazole derivatives incorporating the 1,3-benzodioxol-5-yl group have shown promising activity against triple-negative breast cancer via STAT3 pathway inhibition [4]. This specific compound, while not yet characterized, represents a new chemical entity for evaluating STAT3 inhibitory potential, potentially offering improved selectivity or pharmacokinetic properties relative to the piperic acid-derived isoxazole library previously reported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.